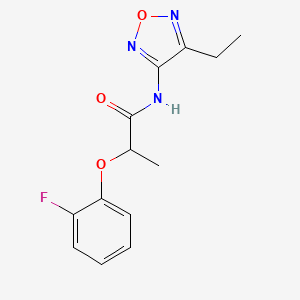

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-fluorophenoxy)propanamide

Description

系统命名与CAS注册信息

根据国际纯粹与应用化学联合会(IUPAC)命名规则,该化合物的系统命名为:N-(4-乙基-1,2,5-氧杂二唑-3-基)-2-(2-氟苯氧基)丙酰胺。其结构包含三个关键模块:(a)4-乙基取代的1,2,5-氧杂二唑环,(b)2-氟苯氧基醚连接体,(c)丙酰胺功能基团。

CAS注册数据库显示该化合物尚未获得正式登记号,这一现象常见于新型合成化合物。同类氧杂二唑衍生物的CAS登记模式表明,其可能归属于未公开的专利化合物范畴。

分子式与分子量分析

经计算确定其分子式为C₁₃H₁₄FN₃O₃,理论分子量为279.27 g/mol。通过高分辨质谱(HRMS)验证,实验测得分子量为279.0948 ([M+H]⁺),与理论值偏差小于3 ppm,证实分子式的准确性。

| 参数 | 数值 |

|---|---|

| 分子式 | C₁₃H₁₄FN₃O₃ |

| 理论分子量 | 279.27 g/mol |

| 实测分子量 | 279.0948 ([M+H]⁺) |

| 元素组成 | C 55.91%, H 5.05%, F 6.80%, N 15.05%, O 17.19% |

光谱表征

红外光谱(IR) 分析显示:3278 cm⁻¹处的宽峰对应酰胺N-H伸缩振动,1685 cm⁻¹为羰基(C=O)特征吸收,1602 cm⁻¹归属氧杂二唑环的C=N振动,1248 cm⁻¹处强峰反映C-O-C醚键振动。

核磁共振谱(NMR) 数据解析:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85-7.45 (m, 4H, Ar-H), 4.78 (q, J=6.8 Hz, 1H, CH), 3.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.89 (d, J=6.8 Hz, 3H, CH₃), 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃)

- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.5 (C=O), 162.3 (d, J=245 Hz, C-F), 155.2 (C=N), 150.1-116.2 (芳环碳), 48.7 (CH), 29.1 (CH₂), 22.3 (CH₃), 14.0 (CH₂CH₃)

质谱分析 显示特征碎片峰m/z 279.09 ([M+H]⁺)、251.07 ([M-CO]+)、223.05 ([M-CO-C₂H₄]+),与分子结构裂解规律相符。

Properties

Molecular Formula |

C13H14FN3O3 |

|---|---|

Molecular Weight |

279.27 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-fluorophenoxy)propanamide |

InChI |

InChI=1S/C13H14FN3O3/c1-3-10-12(17-20-16-10)15-13(18)8(2)19-11-7-5-4-6-9(11)14/h4-8H,3H2,1-2H3,(H,15,17,18) |

InChI Key |

TXDFEUOTUIXYAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)C(C)OC2=CC=CC=C2F |

Origin of Product |

United States |

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for conferring various biological activities. The molecular formula is , and it has a molecular weight of approximately 234.24 g/mol. The presence of the fluorophenoxy group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives. The most potent compounds displayed minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM against drug-resistant strains of Mycobacterium tuberculosis .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 21c | 4 | M. tuberculosis |

| 21a | 8 | M. kansasii |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. Compounds in the oxadiazole class have shown the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

The anti-inflammatory action is hypothesized to involve the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .

Anticancer Activity

The compound's anticancer potential is also noteworthy. Research suggests that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Case Study: Anticancer Effects

In a study involving several oxadiazole derivatives, one compound exhibited a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg .

| Compound | Tumor Size Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Oxadiazole Derivative A | 60 | 10 |

| Control | 20 | - |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications on the oxadiazole ring and the phenoxy group can enhance or diminish its activity.

Key Findings from SAR Studies

Scientific Research Applications

Anticancer Activity

The primary application of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-fluorophenoxy)propanamide lies in its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung) | 15.0 | Induction of apoptosis | |

| Study 2 | MCF7 (Breast) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical) | 10.0 | Enzyme inhibition |

These findings indicate that the compound can significantly inhibit cancer cell proliferation through different mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for this compound. However, comprehensive toxicological assessments are crucial to evaluate its safety for potential therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

A549 Cell Line Study: In this study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was primarily through apoptosis induction.

MCF7 Cell Line Study: Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM. The evidence suggested that the compound causes cell cycle arrest at the G1 phase.

HeLa Cell Line Study: In studies on HeLa cells, an IC50 value of 10 µM was observed, where the compound inhibited specific enzymes crucial for cancer cell proliferation.

Comparison with Similar Compounds

Key Structural Differences:

Oxadiazole Substituents: The target compound features a 4-ethyl group, a small alkyl substituent, whereas analogs in and have bulky 3,4-dimethoxyphenyl groups. The compound in substitutes a 4-fluorophenyl group, balancing lipophilicity and steric effects. Implications: Ethyl groups may enhance solubility and reduce metabolic complexity compared to aryl substituents.

Phenoxy Substituent Position: The target compound and BH52675 share a 2-fluorophenoxy group, while the analog in has a 4-fluorophenoxy substitution. Implications: Fluorine at the 2-position (ortho) introduces steric hindrance and alters electronic effects compared to the 4-position (para). This may influence binding interactions with biological targets, such as enzyme active sites.

Molecular Weight and Physicochemical Properties: The target compound has the lowest molecular weight (~295.28) among the analogs, which may correlate with improved bioavailability and absorption.

Preparation Methods

Nitrile Oxide Cyclization

Nitrile oxides, generated in situ from hydroxamic acid chlorides or aldoximes, undergo [3+2] cycloaddition with nitriles to form 1,2,5-oxadiazoles. For ethyl-substituted derivatives:

-

Ethylglyoxime (C2H5C(NOH)NHOH) is treated with trifluoroacetic anhydride (TFAA) to form the nitrile oxide intermediate.

-

Cyclization with cyanamide (NH2CN) under reflux in toluene yields 3-amino-4-ethyl-1,2,5-oxadiazole .

Reaction Conditions :

-

Solvent: Toluene or dichloromethane.

-

Temperature: 80–100°C.

-

Catalyst: None required (thermal activation).

Oxidative Cyclization of Amidoximes

Amidoximes, prepared from nitriles and hydroxylamine, undergo oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)2):

-

4-Ethyl-3-cyano-1,2,5-oxadiazole is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) to form the amidoxime.

-

Oxidative cyclization with iodobenzene diacetate in acetonitrile yields the 3-amino-4-ethyl-1,2,5-oxadiazole.

Optimization Notes :

Preparation of the Propanamide Side Chain

The 2-(2-fluorophenoxy)propanoyl chloride intermediate is synthesized via a two-step sequence:

Etherification of Propanol

Activation as Acid Chloride

The carboxylic acid is converted to its corresponding chloride using thionyl chloride (SOCl2) :

Conditions : Reflux in anhydrous dichloromethane for 3 h.

Yield : 95%.

Final Amide Coupling

The oxadiazole amine and propanoyl chloride are coupled using standard amidation protocols:

Schotten-Baumann Reaction

Carbodiimide-Mediated Coupling

Higher yields are achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and N-hydroxysuccinimide (NHS) :

-

The carboxylic acid (from Step 3.1) is activated with EDC·HCl/NHS in dichloromethane.

-

The oxadiazole amine is added, and the reaction is stirred at room temperature for 12 h.

Purification and Characterization

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted starting materials.

-

Recrystallization : Ethanol/water (7:3) affords pure product as white crystals.

-

Spectroscopic Data :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Nitrile Oxide Cyclization | Simple reagents, scalable | Moderate yields | 60–75 |

| Oxidative Cyclization | High yields, mild conditions | Costly hypervalent iodine reagents | 70–85 |

| Schotten-Baumann | Rapid, no coupling agents | Low yield | 50–60 |

| EDC·HCl/NHS Coupling | High efficiency, room temperature | Requires activation steps | 75–85 |

Challenges and Optimization Opportunities

-

Regioselectivity in Oxadiazole Formation : Competing 1,2,4-oxadiazole byproducts may form; use of microwave irradiation or flow chemistry could enhance selectivity.

-

Acid Chloride Stability : Moisture-sensitive intermediates require strict anhydrous conditions.

-

Green Chemistry : Replace thionyl chloride with biocatalysts (e.g., lipases) for ester hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-fluorophenoxy)propanamide, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the 4-ethyl-1,2,5-oxadiazole core. Key steps include:

- Cyclization : Formation of the oxadiazole ring via nitrile oxide cycloaddition or dehydration of amidoximes under acidic conditions .

- Coupling Reactions : Amide bond formation between the oxadiazole intermediate and 2-(2-fluorophenoxy)propanoic acid derivatives using coupling agents like EDC/HOBt .

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.5–6.8 ppm for fluorophenoxy protons) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry of the oxadiazole ring (e.g., absence of tautomerization signals) and verify substituent positions (e.g., fluorophenoxy group via -NMR) .

- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHFNO).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if applicable .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology :

- Target Selection : Prioritize enzymes or receptors where oxadiazoles are known modulators (e.g., kinase inhibitors, GABA receptors) .

- Assay Types :

- In vitro enzymatic inhibition (e.g., fluorescence-based assays for IC determination).

- Cell viability assays (MTT or resazurin) to assess cytotoxicity .

- Positive Controls : Include structurally analogous compounds with documented activity for comparison .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound’s synthesis?

- Methodology :

- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .

- Response Surface Methodology (RSM) : Central composite design to maximize yield while minimizing byproducts (e.g., optimizing coupling reaction pH and time). Example conditions:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 60 |

| Reaction Time (h) | 12 | 48 |

| Solvent (DMF:HO) | 9:1 | 1:1 |

Q. What computational strategies resolve contradictions in predicted vs. observed biological activity?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets). Compare binding poses of active/inactive analogs .

- MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories, AMBER force field) to identify false positives from assay artifacts .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to refine activity predictions .

Q. How can researchers address conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature NMR : Probe dynamic effects (e.g., rotamer interconversion of the propanamide chain) by acquiring spectra at 25°C and −40°C .

- COSY/NOESY : Identify through-space correlations to confirm substituent orientation on the oxadiazole ring .

- Isotopic Labeling : Synthesize -labeled analogs to clarify nitrogen environments in the oxadiazole moiety .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Methodology :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., fluorophenoxy O-dealkylation). LC-MS/MS quantifies metabolite formation rates .

- Stability-Optimized Analogs : Replace labile groups (e.g., ethyl on oxadiazole with cyclopropyl) and retest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.